molecular formula C11H16N2O4 B2918777 tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate CAS No. 1803587-45-2

tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate

Cat. No. B2918777
CAS RN: 1803587-45-2
M. Wt: 240.259
InChI Key: FQACDDCZBDVOLU-UHFFFAOYSA-N
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Description


Molecular Structure Analysis

Furamidine’s molecular formula is C₁₁H₁₆N₂O₄ , with a molecular weight of 240.26 g/mol . Its InChI code is: 1S/C11H16N2O4/c1-11(2,3)17-10(15)13-5-8-4-7(6-16-8)9(12)14/h4,6H,5H2,1-3H3,(H2,12,14)(H,13,15) .


Physical And Chemical Properties Analysis

  • Storage Temperature : It should be stored at room temperature (RT) .

Scientific Research Applications

Isomorphous Crystal Structures and Hydrogen Bonding

Research by Baillargeon et al. (2017) elucidates the crystal structures of chlorodiacetylene and iododiacetylene derivatives, which include compounds related to tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate. These compounds are members of an isostructural family, where molecules are interconnected via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds with the same carbonyl group. This study highlights the importance of these compounds in understanding the interactions that govern crystal packing and structure stability Baillargeon et al., 2017.

Carbamate Derivatives and Hydrogen Bonds

Another study by Das et al. (2016) investigates carbamate derivatives, including tert-butyl carbamates, showcasing an interplay of strong and weak hydrogen bonds. These molecular interactions assemble the molecules into a three-dimensional architecture, demonstrating the significance of tert-butyl carbamates in molecular design and the formation of complex crystal structures Das et al., 2016.

Enantioselective Synthesis of Carbocyclic Analogues

The work of Ober et al. (2004) on a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, involving tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, underscores the role of tert-butyl carbamates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This research is pivotal for the development of nucleotide analogues with potential applications in medicine and biochemistry Ober et al., 2004.

Chemoselective Transformation in Organic Synthesis

Sakaitani and Ohfune (1990) explored the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This study demonstrates the utility of tert-butyl carbamates in organic synthesis, particularly in the selective protection and deprotection of amino groups, a critical step in the synthesis of complex organic molecules Sakaitani & Ohfune, 1990.

Intermediate in Synthesis of Biologically Active Compounds

Research by Zhao et al. (2017) on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate showcases its role as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). This study not only provides insights into the synthetic routes for such intermediates but also underscores the broader implications of tert-butyl carbamates in pharmaceutical synthesis Zhao et al., 2017.

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information.

properties

IUPAC Name

tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-5-8-4-7(6-16-8)9(12)14/h4,6H,5H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQACDDCZBDVOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate

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